Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride
Description
Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Properties
IUPAC Name |
methyl 4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-14-9(13)7-5-8-6(10)3-2-4-12(8)11-7;/h5-6H,2-4,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNGGIRNXQABNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCC(C2=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-3-cyanopyridine with hydrazine hydrate, followed by esterification with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions to ensure complete cyclization and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride. Research indicates that compounds in this class exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The efficacy was evaluated using the disc diffusion method, revealing promising results in inhibiting bacterial growth .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer) cells. The mechanism involves inducing apoptosis and blocking cell cycle progression, making it a candidate for further development in cancer therapeutics .
Synthesis and Characterization
The synthesis of this compound typically involves cyclocondensation reactions with appropriate substrates. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Efficacy
A study conducted by Prabhakar et al. explored the synthesis of various pyrazole derivatives and their antimicrobial activities. The results indicated that this compound showed superior activity against Candida albicans, suggesting its potential as an antifungal agent alongside antibacterial properties .
Case Study 2: Anticancer Research
In a separate investigation into the anticancer effects of pyrazole derivatives, researchers found that this compound significantly inhibited cell proliferation in K562 cells through mechanisms involving apoptosis. The study emphasized the need for further exploration into its pharmacodynamics and therapeutic index for potential clinical applications .
Mechanism of Action
The mechanism of action of Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Indole derivatives
Uniqueness
Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrazolo[1,5-a]pyridine core is particularly versatile, allowing for a wide range of modifications and applications in various fields of research.
Biological Activity
Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride (CAS Number: 2034367-54-7) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 231.68 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyridine core which is significant for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds with a pyrazolo[1,5-a]pyridine scaffold can exhibit significant anticancer properties. For instance:
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : In vitro studies demonstrated that derivatives of pyrazolo compounds showed selective cytotoxicity against various cancer cell lines such as HeLa and HCT116 with IC values in the micromolar range .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Research Findings : Preliminary studies have shown effectiveness against certain strains of bacteria and fungi; however, detailed quantitative data is still required to establish its efficacy .
3. Neurological Effects
There is emerging evidence supporting the role of pyrazolo compounds in modulating neurological pathways:
- Target : Adenosine receptors have been identified as potential targets for neuroprotective effects.
- Findings : Compounds similar to methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine derivatives have shown promise in reducing neuroinflammation and promoting neuroprotection in animal models .
Data Tables
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Kinase inhibition | |
| Antimicrobial | Cell wall disruption | |
| Neuroprotective | Adenosine receptor modulation |
Case Studies
- Anticancer Efficacy :
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
